molecular formula C7H12O3S B2977833 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide CAS No. 65973-24-2

1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide

Cat. No.: B2977833
CAS No.: 65973-24-2
M. Wt: 176.23
InChI Key: NMEVGMCVYMNMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide (CAS: N/A) is a spirocyclic compound featuring a sulfur atom in the thiaspiro ring and a sulfoxide group (S=O) at position 6. Its synthesis involves photocatalytic deoxygenation using [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ and PPh₃, yielding 1,4-dioxa-8-thiaspiro[4.5]decane (24b) with 90% efficiency . The sulfoxide moiety enhances polarity and reactivity, making it a substrate for photoreduction studies. Its structure combines a 1,3-dioxolane ring fused to a tetrahydrothiophene-1-oxide system, contributing to unique stereoelectronic properties.

Properties

IUPAC Name

1,4-dioxa-8λ4-thiaspiro[4.5]decane 8-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c8-11-5-1-7(2-6-11)9-3-4-10-7/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEVGMCVYMNMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCC12OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65973-24-2
Record name 1,4-dioxa-8lambda4-thiaspiro[4.5]decan-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide can be synthesized through several methods. One common approach involves the reaction of a suitable diol with a sulfur-containing reagent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the spiro ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom within the ring.

    Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry: 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the interactions of sulfur-containing heterocycles with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Its ability to undergo various chemical transformations makes it a versatile starting material for synthesizing biologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The presence of oxygen and sulfur atoms within the ring system can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Substitution in Spirocyclic Systems

1,4-Dithia-8-azaspiro[4,5]decane ()
  • Structure : Contains two sulfur atoms (1,4-dithia) and one nitrogen (8-aza).
  • Biological Activity : Exhibits high potency as a DprE1 inhibitor (Mycobacterial enzyme), with MIC values superior to oxa/thia or oxa/aza analogs. Substitution with 1-oxa-4-thia-8-azaspiro[4,5]decane reduces activity, highlighting sulfur’s critical role .
  • Key Feature : The dithia-aza combination enhances target binding via sulfur’s larger atomic radius and polarizability.
1,4-Dioxa-8-azaspiro[4,5]decane ()
  • Structure : Replaces sulfur with oxygen (1,4-dioxa) and nitrogen (8-aza).
  • Applications: Fungicidal derivatives (e.g., 8-phenethyl-2-(4-bromo-2-chlorophenoxy)methyl) show 40–100% inhibition against Pyricularia oryzae and Fusarium oxysporum. Substituents like morpholinyl or thiazolyl groups optimize activity .
  • Synthesis : Derived from piperidone hydrochloride and glycerol under mild conditions, avoiding harsh purification .
1,4-Dioxaspiro[4,5]decane Derivatives ()
  • Structure : Lacks sulfur/nitrogen; features two oxygen atoms (1,4-dioxa).
  • Functionality : Serves as intermediates for CDK9 inhibitors (e.g., 8-isothiocyanato derivative) or brominated precursors (e.g., 8-bromo-1,4-dioxaspiro[4,5]decane) .
  • Reactivity : Bromination at position 8 via CBr₄/PPh₃ enables further functionalization .

Sulfoxide-Containing Analogs ()

  • Dibenzylsulfane (22b) and Bis(methylthio)methane (23b) : Linear sulfoxides deoxygenated photocatalytically. Unlike the spirocyclic 24a, these lack rigid frameworks, leading to lower reaction efficiency (70–97% yield vs. 90% for 24b) .
  • Key Insight : The spiro structure in 24a stabilizes transition states during deoxygenation, enhancing catalytic efficiency.

Functionalized Derivatives ()

  • 8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: Incorporates aryl and carboxylic acid groups, expanding applications in nonlinear optics or metalloenzyme inhibition .
  • Ethyl 8-[(S)-hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylate : Chiral centers and bulky substituents tailor pharmacokinetic profiles for drug discovery .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Heteroatoms Key Substituents Biological Activity Synthesis Yield Reference
1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide S, O (sulfoxide) None Photocatalytic substrate 90% (24b)
1,4-Dithia-8-azaspiro[4,5]decane S, S, N Methyl DprE1 inhibition (High MIC) N/A
1,4-Dioxa-8-azaspiro[4,5]decane O, N Phenethyl, morpholinyl Fungicidal (40–100% inhibition) 70–85%
8-Bromo-1,4-dioxaspiro[4,5]decane O Bromine Synthetic intermediate 60–70%

Table 2: Physical Properties

Compound Appearance Solubility Stability
This compound Not reported Polar solvents Stable under light
1,4-Dithia-8-azaspiro[4,5]decane Not reported Organic solvents Air-sensitive
1,4-Dioxa-8-azaspiro[4,5]decane Crystalline solid DMF, DCM Hygroscopic
8-Bromo-1,4-dioxaspiro[4,5]decane Colorless liquid Ether, hexanes Light-sensitive

Key Research Findings

  • Heteroatom Impact : Sulfur enhances bioactivity in enzyme inhibition (DprE1), while nitrogen optimizes fungicidal properties . Oxygen analogs serve as versatile intermediates but lack inherent bioactivity.
  • Synthetic Efficiency : Photocatalytic methods (e.g., Ir-complexes) outperform traditional routes in yield and purity for sulfoxide derivatives .
  • Substituent Effects : Bulky groups (e.g., phenethyl) in 8-azaspiro compounds improve antifungal spectrum, whereas electron-withdrawing groups (e.g., nitro) stabilize spiro frameworks .

Biological Activity

1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its spirocyclic structure, which incorporates both dioxane and thiazole functionalities. Its molecular formula is C8H12O2SC_8H_{12}O_2S, with a molecular weight of approximately 172.25 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₈H₁₂O₂S
Molecular Weight172.25 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

The biological activity of this compound has been linked to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an agonist for certain serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and pain perception.

Case Studies

Case Study 1: Analgesic Activity

In a study published in Pharmacology Reports, researchers evaluated the analgesic properties of derivatives related to this compound. The compound exhibited significant antinociceptive effects in the mouse formalin test, indicating its potential as a pain management agent. The study highlighted that the compound's ability to penetrate the blood-brain barrier (BBB) enhances its therapeutic applicability in neuroprotection and pain relief .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound. In vitro assays demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was attributed to the modulation of intracellular signaling pathways related to cell survival .

Pharmacokinetics

Research into the pharmacokinetic profile of this compound indicates favorable absorption characteristics. Studies suggest good permeability across the BBB, making it a candidate for central nervous system-targeted therapies .

Table 2: Pharmacokinetic Data

ParameterValue
AbsorptionHigh
Blood-Brain Barrier PenetrationYes
MetabolismHepatic
Elimination Half-LifeNot determined

Synthesis Methods

The synthesis of this compound can be achieved through several methods. A common synthetic route involves the reaction of appropriate dioxane and thiazole precursors under controlled conditions to yield the desired compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.